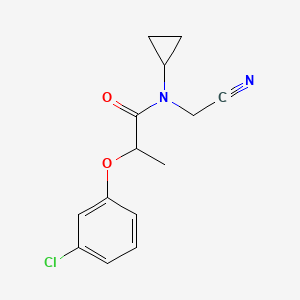
2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide is a chemical compound with the molecular formula C14H15ClN2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenoxy group, a cyanomethyl group, and a cyclopropyl group attached to a propanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenol, which is reacted with propionyl chloride to form 3-chlorophenoxypropionyl chloride.
Formation of Intermediate: The intermediate 3-chlorophenoxypropionyl chloride is then reacted with cyclopropylamine to form 2-(3-chlorophenoxy)-N-cyclopropylpropanamide.
Final Product: The final step involves the reaction of 2-(3-chlorophenoxy)-N-cyclopropylpropanamide with cyanomethyl chloride in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-chlorophenoxy)propionamide: Similar structure but lacks the cyanomethyl and cyclopropyl groups.
2-(3-chlorophenoxy)nicotinic acid: Contains a nicotinic acid moiety instead of the propanamide backbone.
Uniqueness
2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide is unique due to the presence of both the cyanomethyl and cyclopropyl groups, which confer distinct chemical and biological properties compared to similar compounds
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(cyanomethyl)-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(19-13-4-2-3-11(15)9-13)14(18)17(8-7-16)12-5-6-12/h2-4,9-10,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWGXYVARGAAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)C1CC1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
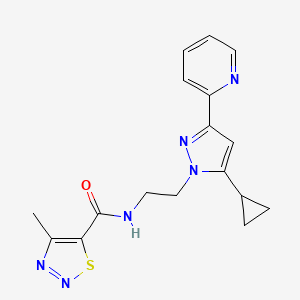
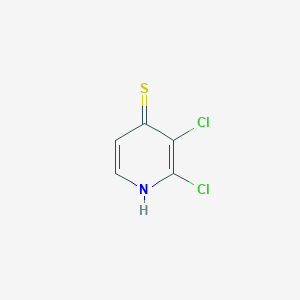
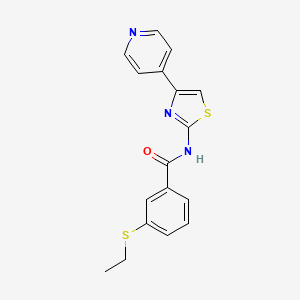
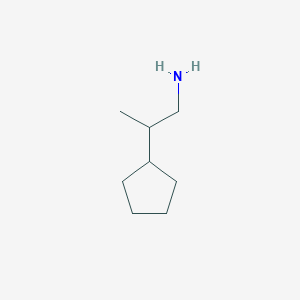
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide](/img/structure/B2785855.png)
![rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanaminehydrochloride,cis](/img/structure/B2785857.png)
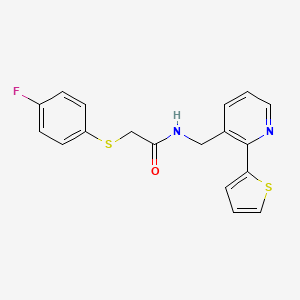
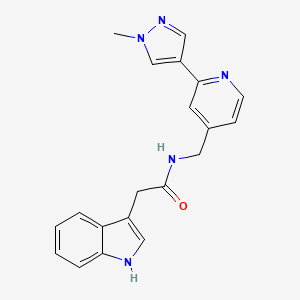
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2785862.png)
![(E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine](/img/structure/B2785864.png)
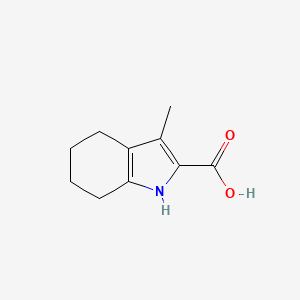
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2785868.png)

![(Z)-N-[1-(5-METHOXY-7-METHYL-1-BENZOFURAN-3-YL)ETHYLIDENE]HYDROXYLAMINE](/img/structure/B2785870.png)
